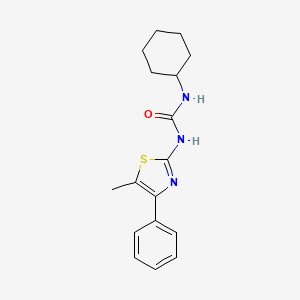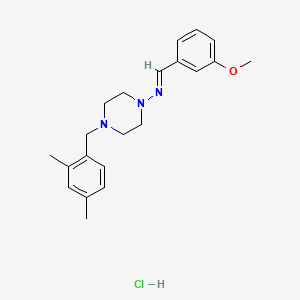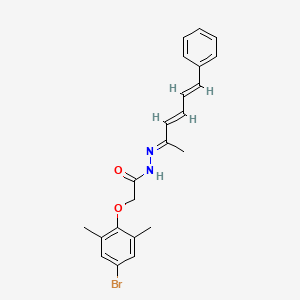![molecular formula C21H13NO2S B5808789 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5808789.png)
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that belongs to the anthraquinone family. It has been extensively studied due to its potential applications in scientific research. This compound is known to exhibit various biochemical and physiological effects, making it a useful tool for studying different biological processes.
Mecanismo De Acción
The mechanism of action of 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one is not fully understood. However, it is believed to act as a scavenger of ROS, which are highly reactive molecules that can cause damage to cellular components. By scavenging ROS, this compound can protect cells from oxidative stress and prevent cellular damage.
Biochemical and Physiological Effects
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one has been shown to exhibit various biochemical and physiological effects. It has been shown to protect cells from oxidative stress and prevent cellular damage. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one in lab experiments is its ability to act as a fluorescent probe for detecting ROS. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may limit its potential applications in certain research areas.
Direcciones Futuras
There are several future directions for research on 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one. One potential direction is to further investigate its mechanism of action and its potential applications in different research areas. Another direction is to explore the use of this compound as a therapeutic agent for treating diseases associated with oxidative stress, such as cancer and neurodegenerative diseases. Additionally, future research could focus on developing new derivatives of this compound with improved properties and efficacy.
In conclusion, 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one is a chemical compound that has potential applications in scientific research. Its ability to act as a fluorescent probe for detecting ROS and its ability to protect cells from oxidative stress make it a useful tool for studying different biological processes. Further research is needed to fully understand its mechanism of action and to explore its potential applications in different research areas.
Métodos De Síntesis
The synthesis of 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one can be achieved through a multistep process. The first step involves the reaction of 4-methylthiophenol with 2-bromo-1,4-naphthoquinone to produce 5-(4-methylphenylthio)-1,4-naphthoquinone. This compound is then treated with hydroxylamine hydrochloride and sodium acetate to yield 5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one.
Aplicaciones Científicas De Investigación
5-[(4-methylphenyl)thio]-6H-anthra[1,9-cd]isoxazol-6-one has been widely used in scientific research due to its potential applications in various fields. It has been used as a fluorescent probe for detecting and quantifying the levels of reactive oxygen species (ROS) in biological systems. This compound has also been used to study the effects of oxidative stress on different cellular processes.
Propiedades
IUPAC Name |
10-(4-methylphenyl)sulfanyl-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaen-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13NO2S/c1-12-6-8-13(9-7-12)25-17-11-10-16-18-19(17)20(23)14-4-2-3-5-15(14)21(18)24-22-16/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRAUAAVDZSDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C3C4=C(C5=CC=CC=C5C3=O)ON=C4C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Methylphenyl)sulfanyl]-6H-anthra[1,9-CD]isoxazol-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)

![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)


